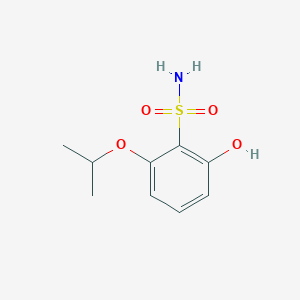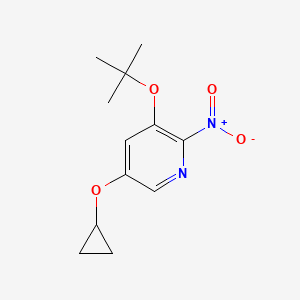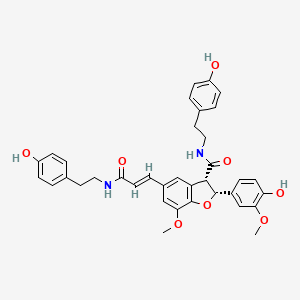
(2-Anilinopyrimidin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Anilinopyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an aniline group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chloropyrimidine is reacted with aniline in the presence of a palladium catalyst and a boronic acid derivative . The reaction is usually carried out under mild conditions, making it an efficient and practical method for the synthesis of this compound.
Industrial Production Methods
Industrial production of (2-Anilinopyrimidin-5-YL)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Anilinopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under mild to moderate temperatures and atmospheric pressure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield boronic esters or borates .
Scientific Research Applications
(2-Anilinopyrimidin-5-YL)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Anilinopyrimidin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the development of sensors and therapeutic agents . The compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pyrimidine-5-boronic acid
- Aniline-2-boronic acid
Uniqueness
(2-Anilinopyrimidin-5-YL)boronic acid is unique due to its combined structural features of aniline, pyrimidine, and boronic acid. This combination provides the compound with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, this compound offers enhanced stability and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H10BN3O2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
(2-anilinopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H10BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7,15-16H,(H,12,13,14) |
InChI Key |
GARVKOHCHBUARR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)


